NF157

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

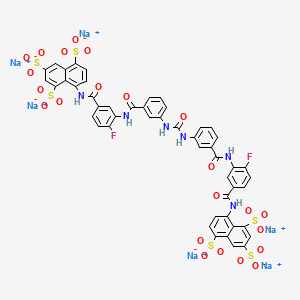

C49H28F2N6Na6O23S6 |

|---|---|

Molecular Weight |

1437.1 g/mol |

IUPAC Name |

hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 |

InChI Key |

PFKJKZYADCSCBI-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of NF157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in modulating various physiological and pathophysiological processes, including immune responses and inflammation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, impact on intracellular signaling cascades, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Antagonism of the P2Y11 Receptor

This compound exerts its effects by acting as a competitive antagonist at the P2Y11 receptor. The P2Y11 receptor is unique among the P2Y receptor family due to its dual coupling to both Gs and Gq alpha subunits of heterotrimeric G-proteins.[1][2][3] This dual coupling allows the P2Y11 receptor to modulate two distinct downstream signaling pathways upon activation by its endogenous ligand, adenosine (B11128) triphosphate (ATP).

By binding to the P2Y11 receptor, this compound prevents ATP from binding and initiating these downstream signaling events. This antagonism effectively blocks the cellular responses mediated by P2Y11 activation.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound.

| Parameter | Value | Receptor/Assay | Reference |

| pKi | 7.35 | P2Y11 | [4] |

| Ki | 44.3 nM | P2Y11 | [4] |

| IC50 | 463 nM | P2Y11 | [4] |

| IC50 | 1811 µM | P2Y1 | [4] |

| IC50 | 170 µM | P2Y2 | [4] |

| Selectivity | >650-fold over P2Y1 and P2Y2 | P2Y11 vs P2Y1/P2Y2 | [4] |

Impact on Intracellular Signaling Pathways

The antagonistic action of this compound on the P2Y11 receptor leads to the inhibition of two primary signaling cascades: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C pathway.

Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway

Activation of the P2Y11 receptor by ATP leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).[5] this compound, by blocking ATP binding, prevents this cascade, leading to a reduction in intracellular cAMP levels.[1]

References

- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of NF157: A Technical Guide for Researchers

NF157 is a potent and highly selective antagonist of the P2Y11 purinergic receptor, exhibiting nanomolar efficacy. This guide provides an in-depth overview of the function of this compound, its mechanism of action, and its therapeutic potential, with a focus on its roles in osteoarthritis and vascular inflammation. The information is tailored for researchers, scientists, and drug development professionals, with a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Function and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the P2Y11 receptor, a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] By blocking the binding of ATP to the P2Y11 receptor, this compound modulates downstream signaling cascades, thereby influencing a range of cellular processes, including inflammation and matrix degradation.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity for the P2Y11 receptor.

| Parameter | Value | Target | Reference |

| pKi | 7.35 | P2Y11 | [1] |

| Ki | 44.3 nM | P2Y11 | [1][2] |

| IC50 | 463 nM | P2Y11 | [1] |

| IC50 | 1811 µM | P2Y1 | [1] |

| IC50 | 170 µM | P2Y2 | [1] |

Table 1: Potency of this compound for Purinergic Receptors

| Receptor | Selectivity over P2Y11 | Reference |

| P2Y1 | >650-fold | [1] |

| P2Y2 | >650-fold | [1] |

| P2X1 | No selectivity | [1] |

| P2X2 | 3-fold | [1] |

| P2X3 | 8-fold | [1] |

| P2X4 | >22-fold | [1] |

| P2X7 | >67-fold | [1] |

Table 2: Selectivity Profile of this compound

Role in Osteoarthritis

In the context of osteoarthritis, this compound has demonstrated significant potential in preventing the degradation of articular cartilage. It achieves this by inhibiting the expression of key matrix metalloproteinases (MMPs), namely MMP-3 and MMP-13, which are responsible for the breakdown of extracellular matrix components like type II collagen.[1]

Inhibition of Type II Collagen Degradation

Studies have shown that this compound can significantly reduce the degradation of type II collagen in a dose-dependent manner.[1] In human chondrocytic SW1353 cells stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in osteoarthritis, this compound treatment (30 and 60 µM for 24 hours) effectively rescued type II collagen from degradation.[1]

Downregulation of MMPs and NF-κB Signaling

The protective effect of this compound in chondrocytes is mediated through the suppression of the NF-κB signaling pathway.[1] TNF-α typically induces the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor and the subsequent expression of target genes like MMP-3 and MMP-13. Treatment with this compound has been shown to almost fully restore the nuclear localization of p65 and significantly reduce NF-κB luciferase activity, indicating a direct inhibition of this pro-inflammatory pathway.[1]

Role in Vascular Endothelial Inflammation

This compound has also been shown to ameliorate vascular endothelial inflammation induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis.[3][4]

Inhibition of Endothelial Cell Activation

Ox-LDL promotes the adhesion of monocytes to endothelial cells, a critical early event in atherogenesis. This compound significantly reduces this adhesion by inhibiting the ox-LDL-induced expression of adhesion molecules such as E-selectin and VCAM-1.[3][4] Furthermore, this compound suppresses the production of pro-inflammatory cytokines, including IL-6 and TNF-α, by endothelial cells.[3]

Suppression of MAPK and NF-κB Signaling

The anti-inflammatory effects of this compound in the vascular endothelium are mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[3] Ox-LDL-induced phosphorylation of p38 MAPK and the activation of NF-κB are both mitigated by this compound treatment.[3] This dual inhibition leads to a reduction in the expression of downstream inflammatory mediators.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.

Cell Culture

-

Human Aortic Endothelial Cells (HAECs): Used to study the effects of this compound on vascular inflammation. Cultured in appropriate endothelial growth medium.

-

Human Chondrocytic SW1353 Cells: Utilized for investigating the role of this compound in osteoarthritis. Maintained in standard cell culture medium supplemented with fetal bovine serum.

Measurement of Type II Collagen Degradation

-

Principle: Quantification of type II collagen fragments released into the cell culture medium as a measure of cartilage degradation.

-

Methodology:

-

Seed chondrocytic cells (e.g., SW1353) in culture plates and allow them to adhere.

-

Treat the cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) in the presence or absence of varying concentrations of this compound (e.g., 30 and 60 µM) for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of type II collagen degradation fragments using a specific enzyme-linked immunosorbent assay (ELISA) kit that recognizes the neoepitope generated upon collagen cleavage.

-

NF-κB Luciferase Reporter Assay

-

Principle: Measurement of NF-κB transcriptional activity using a reporter gene system.

-

Methodology:

-

Transfect cells (e.g., SW1353 or HAECs) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

Treat the transfected cells with the stimulus (e.g., TNF-α or ox-LDL) with or without this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Western Blotting for Phosphorylated p38 MAPK

-

Principle: Detection and quantification of the activated (phosphorylated) form of p38 MAPK.

-

Methodology:

-

Treat cells (e.g., HAECs) with the stimulus (e.g., ox-LDL) and this compound for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor. Its high selectivity and nanomolar potency make it a promising lead compound for the development of novel therapeutics for inflammatory conditions such as osteoarthritis and atherosclerosis. The experimental approaches outlined in this guide provide a framework for further investigation into the multifaceted functions of this compound and its potential clinical applications.

References

An In-depth Technical Guide to the P2Y11 Receptor Antagonist Activity of NF157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of NF157 as a potent and selective antagonist of the P2Y11 receptor. This document details the quantitative pharmacological data, experimental protocols for assessing its activity, and the signaling pathways involved.

Executive Summary

This compound is a suramin-derived compound that has been identified as a highly selective and potent competitive antagonist of the human P2Y11 receptor.[1][2] It exhibits nanomolar potency at the P2Y11 receptor, making it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this unique purinergic receptor.[2] The P2Y11 receptor is distinguished within the P2Y family by its dual coupling to both Gq/phospholipase C (PLC) and Gs/adenylyl cyclase (AC) signaling pathways, leading to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), respectively.[1][3] this compound effectively blocks both of these signaling cascades. Its selectivity for P2Y11 over other P2Y and most P2X receptor subtypes underscores its utility in delineating P2Y11-specific functions.[2] This guide will delve into the quantitative aspects of this compound's antagonist activity, provide detailed experimental methodologies for its characterization, and illustrate the key signaling pathways it modulates.

Quantitative Pharmacological Data

The antagonist potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antagonist Potency of this compound at the Human P2Y11 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| pKi | 7.35 | CHO-K1 | Radioligand Binding | [2] |

| Ki | 44.3 nM | CHO-K1 | Radioligand Binding | [2] |

| IC50 | 463 nM | 1321N1 | Inositol Phosphate (B84403) Accumulation | [1] |

Table 2: Selectivity Profile of this compound against other Purinergic Receptors

| Receptor Subtype | Ki (µM) | IC50 (µM) | Selectivity (fold) vs. P2Y11 | Reference |

| P2Y1 | 187 | 1811 | >650 | [2] |

| P2Y2 | 28.9 | 170 | >650 | [2] |

| P2X1 | - | - | No selectivity | [2] |

| P2X2 | - | - | 3 | [2] |

| P2X3 | - | - | 8 | [2] |

| P2X4 | - | - | >22 | [2] |

| P2X7 | - | - | >67 | [2] |

Signaling Pathways and Mechanism of Action

The P2Y11 receptor is unique in its ability to couple to two distinct G protein signaling pathways. This compound acts as a competitive antagonist, blocking the binding of endogenous agonists like ATP and thereby inhibiting downstream signaling.

P2Y11 Receptor Signaling Cascade

The following diagram illustrates the dual signaling pathways of the P2Y11 receptor that are inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist activity of this compound at the P2Y11 receptor.

Cell Culture and Transfection

-

Cell Lines:

-

Human astrocytoma cell line 1321N1, which is endogenously null for P2 receptors, is used for assessing Gq-mediated signaling (inositol phosphate or calcium mobilization assays).[1]

-

Chinese Hamster Ovary (CHO-K1) cells are used for assessing Gs-mediated signaling (cAMP accumulation assays) as they lack endogenous adenosine receptors that can interfere with cAMP measurements.[1]

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are kept in a humidified incubator at 37°C with 5% CO2.

-

-

Transfection:

-

Cells are stably transfected with a mammalian expression vector containing the coding sequence for the human P2Y11 receptor using standard lipofection or electroporation methods.

-

Stable clones are selected using an appropriate antibiotic (e.g., G418) and receptor expression is confirmed by functional assays.

-

Calcium Mobilization Assay (in 1321N1-P2Y11 cells)

This assay measures the increase in intracellular calcium concentration following P2Y11 receptor activation, which is indicative of Gq/PLC pathway stimulation.

-

Materials:

-

1321N1 cells stably expressing the human P2Y11 receptor.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

P2Y11 receptor agonist (e.g., ATP).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed 1321N1-P2Y11 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Add the fluorescent calcium indicator solution (e.g., 4 µM Fluo-4 AM in assay buffer) to each well and incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of the agonist (e.g., ATP at its EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over a period of 60-120 seconds.

-

Data Analysis: The antagonist effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

cAMP Accumulation Assay (in CHO-K1-P2Y11 cells)

This assay quantifies the production of cAMP following P2Y11 receptor activation, which reflects the activation of the Gs/adenylyl cyclase pathway.

-

Materials:

-

CHO-K1 cells stably expressing the human P2Y11 receptor.

-

White, opaque 96- or 384-well microplates.

-

Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

P2Y11 receptor agonist (e.g., ATP).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed CHO-K1-P2Y11 cells into the microplates and incubate until they reach the desired confluency.

-

Compound Incubation: Aspirate the culture medium. Add varying concentrations of this compound, followed by a fixed concentration of the agonist (e.g., ATP). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in cAMP levels in the presence of the antagonist. IC50 values are calculated from the concentration-response curves.

-

Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist and to verify its mechanism of action.

-

Procedure:

-

Generate full concentration-response curves for a P2Y11 agonist (e.g., ATP) in the absence and presence of several fixed concentrations of this compound.

-

Determine the EC50 value for the agonist from each curve.

-

Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA2). The KB can be calculated as 10^(-pA2).

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y11 receptor. Its ability to block both the Gq/PLC/Ca2+ and Gs/AC/cAMP signaling pathways makes it an indispensable tool for investigating the diverse physiological and pathological roles of P2Y11. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and the development of novel therapeutics targeting the P2Y11 receptor.

References

- 1. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NF157 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 and P2X1 purinergic receptors. As a derivative of suramin, this complex organic molecule has become an invaluable tool for dissecting the intricate roles of these receptors in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on downstream signaling pathways, and detailed methodologies for its application in experimental settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of purinergic signaling and the therapeutic potential of targeting the P2Y11 and P2X1 receptors.

Introduction to this compound

This compound, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a high-molecular-weight compound that exhibits potent antagonistic activity at the human P2Y11 receptor, a G-protein coupled receptor (GPCR), and the P2X1 receptor, a ligand-gated ion channel.[1] Its selectivity for these receptors over other P2Y and P2X subtypes makes it a preferred tool for studying their specific functions. The P2Y11 receptor is unique among P2Y receptors as it couples to both the adenylyl cyclase and phospholipase C signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C49H28F2N6Na6O23S6 |

| Molecular Weight | 1437.08 g/mol |

| Appearance | Off-white to pink solid |

| Solubility | Soluble in water (to 5 mg/mL) and DMSO (to 10 mg/mL) |

| Purity | Typically ≥90% (HPLC) |

Quantitative Data: Potency and Selectivity

This compound displays nanomolar potency for the P2Y11 receptor and also antagonizes the P2X1 receptor. Its selectivity has been characterized against a panel of other purinergic receptors.

| Receptor Subtype | Parameter | Value | Reference |

| P2Y11 | IC50 | 463 nM | [1] |

| P2Y11 | Ki | 44.3 nM | |

| P2Y1 | Ki | 187 µM | |

| P2Y2 | Ki | 28.9 µM | |

| P2X1 | IC50 | Exhibits antagonism, specific value not consistently reported | [1] |

| P2X2 | Selectivity | >3-fold selective for P2Y11 | |

| P2X3 | Selectivity | >8-fold selective for P2Y11 | |

| P2X4 | Selectivity | >22-fold selective for P2Y11 | |

| P2X7 | Selectivity | >67-fold selective for P2Y11 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the P2Y11 and P2X1 receptors, thereby blocking the binding of their endogenous agonist, ATP. This antagonism leads to the modulation of several key downstream signaling pathways.

Inhibition of Cyclic AMP (cAMP) Production

The P2Y11 receptor is coupled to Gs-proteins, which activate adenylyl cyclase to produce the second messenger cAMP. This compound effectively blocks ATP-induced increases in intracellular cAMP levels.

This compound blocks ATP binding to P2Y11, inhibiting cAMP production.

Modulation of MAPK p38 and NF-κB Signaling

In various cell types, particularly in the context of inflammation, this compound has been shown to mitigate the activation of the p38 MAPK and NF-κB signaling pathways.[2] This is often observed in response to inflammatory stimuli like oxidized LDL (ox-LDL).[2]

This compound inhibits P2Y11-mediated activation of p38 and NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAECs), THP-1 monocytes, or other cell lines endogenously expressing P2Y11.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HAECs, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentration immediately before use.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Pre-treat cells with this compound at the desired concentration for a specified period (e.g., 30-60 minutes) before adding the agonist (e.g., ATP, ox-LDL).

-

Incubate for the desired time depending on the downstream assay.

-

Measurement of Intracellular cAMP

-

Assay Principle: Competitive enzyme immunoassay (EIA) or a luciferase-based reporter assay to quantify intracellular cAMP levels.

-

Procedure (EIA):

-

Culture and treat cells with this compound and agonist as described above.

-

Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Perform the EIA according to the manufacturer's instructions, which typically involves the competition of cAMP from the cell lysate with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.

-

Monocyte Adhesion Assay

-

Assay Principle: Quantify the adhesion of fluorescently labeled monocytes to a monolayer of endothelial cells.

-

Procedure:

-

Culture endothelial cells to confluence in a 96-well plate.

-

Treat the endothelial cell monolayer with inflammatory stimuli (e.g., ox-LDL or TNF-α) in the presence or absence of this compound for a specified time (e.g., 4-24 hours).

-

Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

-

Add the labeled monocytes to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent monocytes.

-

Quantify the fluorescence of the remaining adherent monocytes using a fluorescence microplate reader.

-

Western Blotting for p38 and NF-κB Activation

-

Assay Principle: Detect the phosphorylation status of p38 MAPK and the nuclear translocation of the p65 subunit of NF-κB.

-

Procedure:

-

Treat cells with this compound and the inflammatory stimulus.

-

For p38 phosphorylation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p38, total p38, p65, and a nuclear marker (e.g., Lamin B1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Cytokine Measurement by ELISA

-

Assay Principle: Sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and stimuli.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Measure the absorbance and calculate the cytokine concentration from a standard curve.

-

Measurement of Reactive Oxygen Species (ROS)

-

Assay Principle: Use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Procedure:

-

Treat cells with this compound and the stimulus.

-

Load the cells with DCFH-DA for a specified time.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a critical pharmacological tool for investigating the roles of P2Y11 and P2X1 receptors in cellular signaling. Its ability to selectively antagonize these receptors allows for the detailed study of their involvement in a wide range of biological processes, from inflammation and immune responses to neurotransmission. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Further research into the nuances of this compound's interactions and downstream effects will undoubtedly continue to illuminate the complex world of purinergic signaling and may pave the way for novel therapeutic interventions.

References

Discovery and Synthesis of NF157: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including immune modulation and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays used to evaluate its activity. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the development and application of P2Y11 receptor antagonists.

Introduction

Purinergic signaling, mediated by extracellular nucleotides such as ATP, plays a crucial role in a wide range of cellular functions. The P2Y receptor family, a class of G-protein coupled receptors (GPCRs), are key mediators of these signals. Among the eight subtypes of P2Y receptors, the P2Y11 receptor is unique in its dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity positions the P2Y11 receptor as a critical regulator of intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[1][2]

The involvement of the P2Y11 receptor in various physiological processes, including the modulation of immune responses and its potential role in inflammatory diseases such as osteoarthritis and atherosclerosis, has made it an attractive target for therapeutic intervention.[1][3] The development of selective antagonists is crucial for elucidating the precise physiological roles of the P2Y11 receptor and for validating it as a drug target. This compound, a suramin-derived compound, emerged from a focused effort to develop potent and selective P2Y11 receptor antagonists.[4][5] This guide details the scientific journey from its conceptualization to its characterization as a valuable pharmacological tool.

Discovery and Rationale

The discovery of this compound was rooted in the exploration of suramin (B1662206), a polysulfonated naphthylurea, as a template for developing purinergic receptor antagonists. Suramin itself exhibits weak and non-selective antagonism at various P2Y and P2X receptors. The research that led to this compound aimed to modify the suramin scaffold to enhance potency and selectivity for the P2Y11 receptor. A series of suramin analogues were synthesized and screened, leading to the identification of this compound, where fluorine substitution of the methyl groups of a suramin analogue resulted in a significant increase in inhibitory potency at the P2Y11 receptor.[4][5]

Synthesis of this compound

This compound, with the chemical name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a symmetric molecule derived from the coupling of key intermediates. The following is a detailed protocol for its synthesis, based on the general principles of suramin analogue synthesis.

Materials and Reagents

-

3-Aminobenzoyl chloride

-

8-Amino-1,3,5-naphthalenetrisulfonic acid

-

Phosgene (B1210022) (or a phosgene equivalent such as triphosgene)

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation)

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Organic solvents (e.g., Toluene (B28343), Water)

Synthetic Protocol

The synthesis of this compound can be conceptualized in three main stages: 1) Synthesis of the substituted aminobenzoyl intermediate, 2) Reduction of the nitro groups, and 3) Urea (B33335) formation.

Step 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-3-aminobenzamide

-

Dissolve 4-fluoro-3-nitroaniline in a suitable organic solvent.

-

In a separate flask, prepare a solution of 3-aminobenzoyl chloride.

-

Slowly add the 3-aminobenzoyl chloride solution to the 4-fluoro-3-nitroaniline solution under controlled temperature conditions, typically with cooling.

-

The reaction mixture is stirred for several hours to allow for the acylation to complete.

-

The resulting product, N-(4-fluoro-3-nitrophenyl)-3-nitrobenzamide, is then isolated and purified.

Step 2: Coupling with 8-amino-1,3,5-naphthalenetrisulfonic acid

-

The product from Step 1 is converted to its acid chloride.

-

This acid chloride is then reacted with 8-amino-1,3,5-naphthalenetrisulfonic acid in a biphasic mixture of toluene and water at an acidic pH. This reaction yields an intermediate with two nitro groups.

Step 3: Reduction of the Dinitro Intermediate

-

The dinitro compound from the previous step is subjected to a reduction reaction to convert the two nitro groups into amino groups.

-

This can be achieved through various methods, such as catalytic hydrogenation using a palladium catalyst or chemical reduction using a reducing agent like Tin(II) chloride in the presence of hydrochloric acid.

-

The completion of the reduction is monitored by techniques like thin-layer chromatography.

-

The resulting diamino compound is then carefully purified.

Step 4: Urea Formation

-

The purified diamino compound is dissolved in an appropriate solvent.

-

This solution is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the central urea linkage. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

-

The reaction is carefully monitored to ensure the formation of the symmetric urea.

-

The final product, this compound, is then isolated and purified, often through precipitation and washing, to yield the hexasodium salt.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Characterization

Quantitative Data

The potency and selectivity of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Potency of this compound at the P2Y11 Receptor

| Parameter | Value |

| IC50 | 463 nM |

| Ki | 44.3 nM |

| pKi | 7.35 |

Table 2: Selectivity of this compound for P2Y11 over other Purinergic Receptors

| Receptor | IC50 (µM) | Selectivity (fold vs. P2Y11) |

| P2Y1 | 1811 | >650 |

| P2Y2 | 170 | >650 |

| P2X1 | - | No selectivity |

| P2X2 | - | 3 |

| P2X3 | - | 8 |

| P2X4 | - | >22 |

| P2X7 | - | >67 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

P2Y11 Receptor Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the P2Y11 receptor.

-

Cell Line: Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor.

-

Reagents:

-

Culture medium: DMEM supplemented with 10% FBS, penicillin, streptomycin, and G418.

-

Calcium indicator dye: Fura-2 AM or Fluo-4 AM.

-

P2Y11 receptor agonist: ATP.

-

This compound solution at various concentrations.

-

Krebs-Ringer-HEPES buffer.

-

-

Protocol:

-

Seed 1321N1-P2Y11 cells in 96-well plates and grow to confluency.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in Krebs-Ringer-HEPES buffer for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of ATP.

-

Measure the change in fluorescence using a fluorescence plate reader to determine the intracellular calcium concentration.

-

Calculate the inhibitory effect of this compound and determine the IC50 value.

-

P2Y11 Receptor Functional Assay: cAMP Accumulation

This assay assesses the effect of this compound on agonist-induced cAMP production, reflecting the Gs-coupling of the P2Y11 receptor.

-

Cell Line: CHO-K1 cells stably expressing the human P2Y11 receptor.

-

Reagents:

-

Culture medium: Ham's F-12 medium supplemented with 10% FCS, antibiotics, and G418.

-

P2Y11 receptor agonist: ATP.

-

This compound solution at various concentrations.

-

Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Protocol:

-

Plate CHO-K1-P2Y11 cells in 96-well plates.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a P2Y11 agonist (e.g., ATP).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the inhibitory effect of this compound on cAMP production and calculate the IC50.

-

TNF-α-Induced Extracellular Matrix Degradation Assay

This assay evaluates the protective effect of this compound against inflammation-induced cartilage degradation.

-

Cell Line: Human chondrocytic SW1353 cells.

-

Reagents:

-

Culture medium for SW1353 cells.

-

Recombinant human TNF-α.

-

This compound solution at various concentrations.

-

Antibodies for Western blot analysis (e.g., anti-type II collagen, anti-MMP-3, anti-MMP-13).

-

-

Protocol:

-

Culture SW1353 cells to a desired confluency.

-

Treat the cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 30 and 60 µM) for 24 hours.[4]

-

Harvest the cell lysates and culture supernatants.

-

Analyze the expression of type II collagen, MMP-3, and MMP-13 in the cell lysates by Western blotting.[4]

-

Quantify the levels of secreted MMPs in the culture supernatants by ELISA.

-

NF-κB Luciferase Reporter Assay

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation.

-

Cell Line: Human Aortic Endothelial Cells (HAECs) or other suitable cells transfected with an NF-κB luciferase reporter construct.

-

Reagents:

-

Culture medium for the chosen cell line.

-

Stimulus for NF-κB activation (e.g., TNF-α or oxidized LDL).

-

This compound solution at various concentrations.

-

Luciferase assay reagent.

-

-

Protocol:

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with an NF-κB activator.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Analyze the data to determine the inhibitory effect of this compound on NF-κB activation.

-

Signaling Pathways and Experimental Workflows

P2Y11 Receptor Signaling Pathway

The P2Y11 receptor is coupled to both Gs and Gq proteins. Agonist binding initiates two distinct signaling cascades:

-

Gs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA).

-

Gq Pathway: Activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).

This compound acts as an antagonist, blocking the binding of agonists like ATP to the P2Y11 receptor and thereby inhibiting both of these downstream signaling pathways.

References

NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NF157, a potent and selective antagonist of the P2Y11 purinergic receptor. It details its chemical structure, physicochemical properties, pharmacological profile, and mechanism of action, supported by experimental data and protocols.

Core Chemical and Physical Properties

This compound is a complex synthetic molecule derived from suramin, designed for enhanced potency and selectivity as a purinergic receptor antagonist.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt | [2][3] |

| Molecular Formula | C49H28F2N6Na6O23S6 | [2] |

| Molecular Weight | 1437.08 g/mol | [2][3] |

| CAS Number | 104869-26-3 | [4] |

| Appearance | Solid | N/A |

| Purity | ≥90% (HPLC) | [2][3] |

| Solubility | Soluble in water | [2] |

Note: The molecular weight may vary between batches due to hydration.[2]

Pharmacological Profile

This compound is recognized as the first nanomolar antagonist for the P2Y11 receptor.[5] It also exhibits activity against the P2X1 receptor.[2][6]

Receptor Binding Affinity and Potency

The antagonist potency of this compound has been characterized across several purinergic receptor subtypes. It shows high affinity for the human P2Y11 receptor.

| Receptor Target | pKi | Ki | IC50 | Source(s) |

| P2Y11 | 7.35 | 44.3 nM | 463 nM | [4][5][7] |

| P2Y1 | N/A | 187 µM | 1811 µM | [4][5][7] |

| P2Y2 | N/A | 28.9 µM | 170 µM | [4][5][7] |

Receptor Selectivity Profile

This compound's primary value in research lies in its high selectivity for P2Y11 over most other P2Y and P2X receptor subtypes, although it lacks selectivity against P2X1.[5][6]

| Receptor Subtype | Selectivity (Fold-Increase over P2Y11) | Source(s) |

| P2Y1 | >650-fold | [1][4][5] |

| P2Y2 | >650-fold | [1][4][5] |

| P2X1 | No selectivity | [5][6] |

| P2X2 | 3-fold | [1][4][5] |

| P2X3 | 8-fold | [1][4][5] |

| P2X4 | >22-fold | [1][4][5] |

| P2X7 | >67-fold | [1][4][5] |

Mechanism of Action and Signaling Pathways

The P2Y11 receptor is a unique G-protein-coupled receptor (GPCR) that couples to both Gs (activating adenylyl cyclase) and Gq (activating phospholipase C) signaling pathways.[1] This dual coupling allows it to modulate intracellular levels of both cyclic AMP (cAMP) and Ca2+.[1] this compound acts by competitively antagonizing this receptor, thereby blocking the downstream signaling cascades initiated by endogenous agonists like ATP.

P2Y11 Signaling and this compound Inhibition

This compound's blockade of the P2Y11 receptor prevents the activation of key downstream effectors. This inhibition has been shown to modulate inflammatory responses in various cell types.

Anti-Inflammatory Signaling in Endothelial Cells

In the context of atherosclerosis, oxidized low-density lipoprotein (ox-LDL) induces endothelial inflammation. This compound has been shown to mitigate these effects by inhibiting the P2Y11 receptor, which leads to the suppression of the p38 MAPK and NF-κB signaling pathways.[8] This results in reduced production of reactive oxygen species (ROS), decreased expression of adhesion molecules, and lower secretion of pro-inflammatory cytokines.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are summarized from studies investigating the effects of this compound.

Assessment of Anti-Inflammatory Effects in Endothelial Cells

This workflow outlines the process used to determine this compound's efficacy in preventing ox-LDL-induced inflammation in Human Aortic Endothelial Cells (HAECs).[8]

Methodology Details: [8]

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence.

-

Treatment: Cells are pre-treated with this compound (e.g., 25 and 50 µM) for a specified duration before being stimulated with oxidized LDL (ox-LDL) for 24 hours.

-

Monocyte Adhesion Assay: THP-1 monocytes are labeled (e.g., with a fluorescent dye) and co-cultured with the treated HAEC monolayer. Non-adherent cells are washed away, and adhesion is quantified by microscopy or fluorescence measurement.

-

Real-time PCR: RNA is extracted from treated HAECs and reverse-transcribed to cDNA. Quantitative PCR is performed using specific primers for genes of interest (e.g., IL-6, TNF-α, VCAM-1, E-selectin, NOX-4) to measure changes in mRNA expression levels.

-

ELISA: The cell culture supernatant is collected to measure the concentration of secreted proteins like IL-6 and TNF-α using commercially available ELISA kits.

-

NF-κB Activation Assay: Nuclear extracts are prepared from treated cells. The nuclear translocation of the p65 subunit of NF-κB is assessed by Western blot. Alternatively, cells can be transfected with an NF-κB luciferase reporter plasmid to measure transcriptional activity.[8]

Measurement of Intracellular cAMP Levels

This protocol was used to confirm that ATP and LPS activate the P2Y11 receptor in THP-1 cells and that this activation is blocked by this compound.[9]

-

Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with this compound (e.g., 50 µM) for 30 minutes.

-

Stimulation: Cells are then stimulated with an agonist like ATP (e.g., 100 µM) for 10 minutes or LPS (e.g., 10 µg/mL) for various time points.

-

cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., an enzyme immunoassay).

-

Outcome: this compound was shown to block the increase in intracellular cAMP induced by both ATP and LPS, confirming its antagonistic activity at the P2Y11 receptor in these cells.[9]

Potential Therapeutic Applications

The potent and selective antagonistic action of this compound on the P2Y11 receptor makes it a valuable tool for investigating the receptor's role in pathophysiology and a potential starting point for drug development.

-

Osteoarthritis (OA): this compound has been shown to ameliorate TNF-α-induced degradation of type II collagen and reduce the expression of matrix metalloproteinases (MMP-3, MMP-13), suggesting a therapeutic role in OA.[4][5]

-

Atherosclerosis: By mitigating ox-LDL-induced endothelial inflammation, this compound may have therapeutic implications in modulating the inflammatory processes that drive atherosclerosis.[8]

-

Inflammatory and Immune Disorders: As the P2Y11 receptor is an immune-regulatory receptor, its antagonists are being explored for various inflammatory conditions.[5]

References

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF 157 CAS#: 104869-26-3 [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

NF157: A Potent Research Tool for Investigating Osteoarthritis Pathophysiology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of NF157, a selective P2Y11 purinergic receptor antagonist, and its application as a research tool in the study of osteoarthritis (OA). We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the associated signaling pathways.

Introduction to this compound in Osteoarthritis Research

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain and impaired mobility. A key pathological feature of OA is the excessive degradation of the extracellular matrix (ECM), primarily composed of type II collagen and aggrecan.[1] This degradation is mediated by enzymes such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[1][2]

Recent research has identified the P2Y11 purinergic receptor (P2Y11R) as a potential therapeutic target in OA.[3] this compound is a highly selective and potent antagonist of the P2Y11 receptor, with a Ki of 44.3 nM.[3] Studies have demonstrated that by blocking P2Y11R, this compound can mitigate the inflammatory and catabolic processes that drive cartilage degradation in OA.[1][4] This makes this compound an invaluable tool for elucidating the role of purinergic signaling in OA and for the preclinical evaluation of P2Y11R-targeted therapies.

Mechanism of Action of this compound in Chondrocytes

In the context of osteoarthritis, the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) plays a crucial role in promoting cartilage degradation.[1][4] this compound exerts its protective effects by inhibiting the P2Y11 receptor, which in turn downregulates the TNF-α-induced expression of key catabolic enzymes and suppresses the NF-κB inflammatory signaling pathway.[1][4]

Specifically, this compound has been shown to:

-

Reduce the expression of MMP-3 and MMP-13: These enzymes are primarily responsible for the degradation of type II collagen, a critical structural component of articular cartilage.[1]

-

Decrease the expression of ADAMTS-4 and ADAMTS-5: These aggrecanases mediate the breakdown of aggrecan, a proteoglycan essential for the shock-absorbing properties of cartilage.[1]

-

Inhibit the activation of the NF-κB pathway: NF-κB is a key transcription factor that orchestrates the expression of various pro-inflammatory and catabolic genes in OA.[1][5][6] this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its activity.[1]

By targeting these critical pathways, this compound helps to preserve the integrity of the cartilage extracellular matrix.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key molecular markers in a human chondrocytic cell line (SW1353) stimulated with TNF-α.

Table 1: Effect of this compound on the Expression of Matrix-Degrading Enzymes

| Target Enzyme | This compound Concentration (µM) | Change in mRNA Expression | Change in Protein Expression |

| MMP-3 | 30 | Significant Reduction | Significant Reduction |

| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |

| MMP-13 | 30 | Significant Reduction | Significant Reduction |

| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |

| ADAMTS-4 | 30 | Significant Reduction | Significant Reduction |

| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction | |

| ADAMTS-5 | 30 | Significant Reduction | Significant Reduction |

| 60 | Dose-dependent, more significant reduction | Dose-dependent, more significant reduction |

Data compiled from a study where SW1353 cells were treated with 10 ng/ml TNF-α for 24 hours in the presence or absence of this compound.[1][4]

Table 2: Effect of this compound on NF-κB Signaling

| Parameter | This compound Concentration (µM) | Observation |

| Nuclear Translocation of p65 | 30 | Significant Reduction |

| 60 | Almost complete restoration to baseline | |

| NF-κB Luciferase Activity | 30 | Significant Reduction |

| 60 | Dose-dependent, more significant reduction |

Data from experiments on SW1353 cells treated with TNF-α.[1][4]

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment to assess the efficacy of this compound in a model of TNF-α-induced cartilage degradation.

4.1. Cell Culture and Treatment

-

Cell Line: Human chondrocytic cell line SW1353.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Setup:

-

Seed SW1353 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

-

Allow cells to adhere and grow to approximately 80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 30 µM and 60 µM) for 1-2 hours.

-

Stimulate the cells with 10 ng/ml of recombinant human TNF-α.

-

A control group with no treatment and a TNF-α only group should be included.

-

Incubate the cells for 24 hours.

-

4.2. Gene Expression Analysis (Real-Time PCR)

-

RNA Extraction: After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS) and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Real-Time PCR:

-

Perform quantitative real-time PCR using a suitable thermal cycler and a SYBR Green-based master mix.

-

Use specific primers for MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression can be calculated using the 2^-ΔΔCt method.

-

4.3. Protein Expression Analysis (ELISA)

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of secreted MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 in the culture supernatant.

-

Follow the manufacturer's protocol for the assay.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the protein concentrations based on a standard curve.

-

4.4. NF-κB Activation Assay (Luciferase Reporter Assay)

-

Transfection: Co-transfect SW1353 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with this compound and/or TNF-α as described in section 4.1.

-

Luciferase Assay:

-

After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Visualizing Signaling Pathways and Workflows

5.1. Signaling Pathway of this compound in Osteoarthritis

Caption: Mechanism of action of this compound in inhibiting TNF-α-induced cartilage degradation.

5.2. Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for assessing the effects of this compound.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of the P2Y11 receptor in the pathogenesis of osteoarthritis. Its ability to counteract the catabolic and inflammatory effects of TNF-α in chondrocytes makes it an ideal compound for in vitro and potentially in vivo preclinical studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to understand and develop novel therapeutic strategies for osteoarthritis.

References

- 1. Inhibition of P2Y11R ameliorated TNF-α-induced degradation of extracellular matrix in human chondrocytic SW1353 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. e-century.us [e-century.us]

- 5. NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of P2X1 Receptors in Platelet Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2X1 receptor's function in platelet aggregation, focusing on its signaling mechanisms, its contribution to hemostasis and thrombosis, and the experimental methodologies used to study its activity. The P2X1 receptor, an ATP-gated non-selective cation channel, is a critical component of platelet activation, particularly in the context of arterial thrombosis under high shear stress.

Core Function and Signaling Pathway

The P2X1 receptor is a unique purinergic receptor on the platelet surface that is activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Unlike the G-protein coupled P2Y receptors that are activated by adenosine diphosphate (B83284) (ADP), P2X1 is an ion channel.[2] Its activation leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This initial calcium surge is a key event that primes the platelet for a more robust response to other agonists.

Activation of P2X1 receptors alone can induce platelet shape change and the movement of secretory granules but is generally insufficient to trigger full aggregation.[2][5] The primary role of P2X1 lies in its ability to synergize with and amplify the signals from other platelet agonists, such as collagen, thrombin, and ADP.[3][5] This amplification is particularly crucial under conditions of high shear stress, characteristic of arterial blood flow, where P2X1 activation significantly contributes to thrombus formation.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by P2X1 receptor activation in platelets.

Caption: P2X1 receptor signaling cascade in platelets.

Quantitative Data on P2X1 Receptor Function

The following tables summarize key quantitative data related to the modulation of P2X1 receptor activity and its effects on platelet function.

Table 1: Potency of P2X1 Receptor Antagonists

| Antagonist | Species/System | Assay | IC50 / pA2 | Reference(s) |

| NF449 | Rat (recombinant) | Electrophysiology | 0.28 nM (IC50) | [3][6] |

| Human (platelets) | Shape Change (α,β-meATP-induced) | 83 ± 13 nM (IC50) | [7] | |

| Human (platelets) | Calcium Influx (α,β-meATP-induced) | pA2 = 7.2 ± 0.1 | [7] | |

| Human (platelets) | Calcium Rise (P2Y1-mediated) | 5.8 ± 2.2 µM (IC50) | [7] | |

| MRS2159 | Human (platelets) | PAR1-mediated aggregation | Inhibition observed | [1] |

Table 2: Effects of P2X1 Agonists on Platelet Activation

| Agonist | Species | Parameter Measured | Observation | Reference(s) |

| α,β-methylene ATP (αβMeATP) | Mouse (wild-type) | [Ca²⁺]i increase | 91 ± 4 nM above basal at 100 µM | [8] |

| Human | Platelet Shape Change | Induces rapid, reversible shape change | [9] | |

| Ap4A | Human (platelets) | P2X1 activation | EC50 = 23.5 µM | [4] |

Table 3: Impact of P2X1 Deficiency on Platelet Function

| Condition | Agonist | Parameter Measured | Observation | Reference(s) |

| P2X1 Knockout Mice | Collagen (low conc.) | Aggregation | Diminished response | [10] |

| Collagen (low conc.) | [³H]serotonin secretion | Reduced compared to wild-type | [10] | |

| PAR4 agonist (low conc.) | Aggregation | Reduced | [1] | |

| P2X1 Desensitization | Collagen (0.25 µg/ml) | Peak [Ca²⁺]i increase | Reduced to 8.5% of control | [11] |

| Collagen (2 µg/ml) | Peak [Ca²⁺]i increase | Reduced to 55% of control | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of P2X1 receptors in platelet aggregation.

Platelet Aggregometry

Platelet aggregometry measures the extent of platelet clumping in response to an agonist. Light Transmission Aggregometry (LTA) is a common method.

Protocol for Light Transmission Aggregometry:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used as a reference (100% aggregation).

-

-

Washed Platelet Preparation (to study P2X1):

-

To prevent P2X1 receptor desensitization by ATP released during preparation, add apyrase (an ATPase/ADPase, e.g., 0.5 U/mL) to the PRP.

-

Acidify the PRP with acid-citrate-dextrose (ACD) and add a prostaglandin (B15479496) E1 (PGE1) solution to prevent platelet activation.

-

Centrifuge at a higher speed (e.g., 700-800 x g) for 10-15 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with the platelet suspension in the aggregometer to set the 0% transmission baseline.

-

Add a magnetic stir bar to the platelet suspension and incubate at 37°C with constant stirring.

-

Add the agonist of interest (e.g., collagen, α,β-meATP) and record the change in light transmission over time.

-

ATP Secretion Assay

This assay quantifies the release of ATP from platelet dense granules upon activation, often measured concurrently with aggregation (lumi-aggregometry).

Protocol for Luciferin-Luciferase ATP Assay:

-

Reagent Preparation:

-

Prepare a luciferin-luciferase reagent solution. This mixture emits light in the presence of ATP.

-

-

Measurement:

-

Follow the initial steps for platelet aggregometry.

-

Add the luciferin-luciferase reagent to the platelet suspension in the aggregometer cuvette just before adding the agonist.

-

Upon addition of the agonist, the aggregometer will simultaneously record both the change in light transmission (aggregation) and the luminescence generated from the ATP-luciferin-luciferase reaction (ATP secretion).

-

The amount of ATP released can be quantified by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

-

An alternative method for quantifying ATP and ADP secretion is High-Performance Liquid Chromatography (HPLC).[12][13]

Intracellular Calcium Measurement

This method measures changes in the concentration of free cytosolic Ca²⁺ in platelets upon activation, typically using fluorescent calcium indicators.

Protocol for Fluorometric Calcium Measurement:

-

Platelet Loading:

-

Prepare washed platelets as described for aggregometry.

-

Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C in the dark. The AM ester form allows the dye to cross the cell membrane.

-

After loading, wash the platelets to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Resuspend the dye-loaded platelets in a buffer.

-

Place the platelet suspension in a fluorometer cuvette with a magnetic stirrer at 37°C.

-

Measure the baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Add the agonist and continuously record the change in fluorescence intensity or the ratio of intensities.

-

The change in fluorescence ratio can be calibrated to determine the absolute [Ca²⁺]i.

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the analysis of individual platelets and the quantification of surface markers of activation, such as P-selectin (CD62P) expression and the activated form of the integrin αIIbβ3 (recognized by PAC-1 antibody).

Protocol for Flow Cytometry Analysis:

-

Platelet Stimulation:

-

Use either whole blood or isolated platelets.

-

Incubate the sample with the agonist of interest for a defined period at room temperature or 37°C. Include a resting (unstimulated) control.

-

-

Antibody Staining:

-

Add fluorophore-conjugated antibodies specific for platelet identification (e.g., anti-CD41a) and activation markers (e.g., anti-CD62P, PAC-1) to the samples.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Fixation and Lysis (for whole blood):

-

Fix the platelets with a fixative solution (e.g., 1% paraformaldehyde).

-

If using whole blood, lyse the red blood cells with a lysis buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

-

Analyze the expression of the activation markers on the gated platelet population.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures.

Platelet Aggregometry Workflow

Caption: A typical workflow for platelet aggregometry experiments.

Flow Cytometry Workflow for Platelet Activation

Caption: Workflow for analyzing platelet activation by flow cytometry.

Conclusion and Future Directions

The P2X1 receptor plays a significant, albeit often synergistic, role in platelet aggregation and thrombus formation. Its importance is particularly pronounced in the high-shear environment of arteries, making it an attractive target for the development of novel antiplatelet therapies. A key advantage of targeting P2X1 is the potential to reduce arterial thrombosis with a lower risk of bleeding complications compared to broader-acting antiplatelet agents. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate role of P2X1 in platelet biology and to evaluate the efficacy of new therapeutic interventions targeting this unique ion channel. Future research should continue to explore the complex interplay between P2X1 and other platelet receptors and to develop more selective and potent P2X1 modulators.

References

- 1. P2X1 stimulation promotes thrombin receptor-mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 7. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Role of the Fast ATP-gated P2X1 Cation Channel in Thrombosis of Small Arteries In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATP-gated P2X1 ion channel acts as a positive regulator of platelet responses to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A major role for P2X1 receptors in the early collagen-evoked intracellular Ca2+ responses of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

NF157 and its Effect on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a unique G-protein coupled receptor (GPCR) involved in a dual signaling cascade that modulates both intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on intracellular calcium signaling, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its effects by competitively inhibiting the P2Y11 receptor.[1] The P2Y11 receptor is distinguished from other P2Y receptors by its ability to couple to both Gq/11 and Gs proteins.[2][3][4]

-

Gq/11 Pathway Activation and Calcium Mobilization: Upon agonist binding (e.g., ATP), the P2Y11 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol and leading to a rapid increase in intracellular calcium concentration.[3][5][6]

-

Gs Pathway Activation and cAMP Production: Concurrently, agonist binding to the P2Y11 receptor activates the Gs protein, which stimulates adenylyl cyclase (AC).[3][7] Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels.[7] This increase in cAMP can activate protein kinase A (PKA) and other downstream effectors.

This compound, by blocking the P2Y11 receptor, prevents these downstream signaling events, thereby inhibiting both the agonist-induced increase in intracellular calcium and the production of cAMP.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Receptor | Reference |

| IC50 | 463 nM | Human P2Y11 | [8] |

| pKi | 7.35 | Human P2Y11 | [8][9] |

| Ki | 44.3 nM | Human P2Y11 | [8][9] |

| Receptor Selectivity of this compound | ||

| Receptor | IC50 / Ki | Selectivity vs. P2Y11 |

| P2Y1 | 1811 µM (IC50) | >3900-fold |

| P2Y2 | 170 µM (IC50) | >360-fold |

| P2X1 | Not selective | - |

| P2X2 | - | 3-fold |

| P2X3 | - | 8-fold |

| P2X4 | - | >22-fold |

| P2X7 | - | >67-fold |

Signaling Pathways and Experimental Workflow Diagrams

P2Y11 Receptor Signaling Pathway

Caption: P2Y11 receptor dual signaling pathway.

Experimental Workflow for Measuring Intracellular Calcium

Caption: Workflow for intracellular calcium measurement.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is adapted for studying the effect of this compound on agonist-induced calcium mobilization in cells expressing the P2Y11 receptor.

1. Materials and Reagents:

-

Cells expressing P2Y11 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells, or THP-1 monocytes)

-

Cell culture medium (appropriate for the cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-